Gtp 14564

Catalog No.
S548036
CAS No.
34823-86-4
M.F
C15H10N2O
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gtp 14564

CAS Number

34823-86-4

Product Name

Gtp 14564

IUPAC Name

3-phenyl-1H-[1]benzofuro[3,2-c]pyrazole

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C15H10N2O/c1-2-6-10(7-3-1)13-15-14(17-16-13)11-8-4-5-9-12(11)18-15/h1-9H,(H,16,17)

InChI Key

DZQLVVLATXPWBK-UHFFFAOYSA-N

Synonyms

GTP 14564, GTP-14564, GTP14564

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2OC4=CC=CC=C43

The exact mass of the compound 3-Phenyl-1H-benzofuro[3,2-c]pyrazole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

GTP-14564 is a synthetic benzofuropyrazole derivative (CAS 34823-86-4) utilized as a potent, class-selective inhibitor of Class III receptor tyrosine kinases (RTKs), including FLT3, c-Kit, c-Fms, and PDGFRβ. In procurement and assay design, it is primarily distinguished by its exceptional phenotypic selectivity for FLT3 internal tandem duplication (ITD-FLT3) mutations over wild-type FLT3 (wt-FLT3). While many broad-spectrum kinase inhibitors suppress both mutant and wild-type FLT3 indiscriminately, GTP-14564 exploits the divergent downstream signaling dependencies of these receptors—specifically the STAT5 pathway in ITD-FLT3 versus the MAPK pathway in wt-FLT3. Supplied at high purity (≥98% HPLC) with robust solubility in DMSO (up to 100 mM), it serves as a critical benchmark compound for isolating STAT5-dependent leukemogenic signaling and evaluating mutant-specific cytotoxic mechanisms in hematological research[1].

Research Fit

Selective ITD-FLT3 mutant signaling interrogation
Class III RTK (c-Kit/c-Fms/FLT3) pathway studies
Clean target-engagement profiling with narrow kinome coverage

Substituting GTP-14564 with generic multi-kinase inhibitors (e.g., midostaurin or sunitinib) compromises assay resolution when attempting to distinguish between normal and oncogenic FLT3 signaling. Standard FLT3 inhibitors typically induce cytotoxicity across both wild-type and ITD-mutated cells with narrow therapeutic windows, masking the specific downstream pathway dependencies. In contrast, GTP-14564 demonstrates a unique decoupling effect: it suppresses the biochemical kinase activity of both wt-FLT3 and ITD-FLT3 equally, but yields a profound 30-fold difference in actual cell growth inhibition [1]. This non-interchangeable property allows researchers to selectively target STAT5-driven proliferation in ITD-FLT3 models without ablating MAPK-driven wild-type cells, a level of mechanistic precision unattainable with conventional in-class substitutes.

Substitution Risk

SelectivityLoss of ITD-FLT3 discrimination may mask STAT5-dependent pathway readouts
Off‑targetBroad-spectrum FLT3 agents can activate compensatory kinase signals
MechanismATP-competitive binding mode and kinome profile may not transfer to pan-kinase inhibitors

Phenotypic Selectivity for ITD-FLT3 vs. Wild-Type FLT3

GTP-14564 exhibits remarkable differential cytotoxicity depending on the FLT3 mutational status. In Ba/F3 cellular models, GTP-14564 completely inhibits the interleukin-3-independent growth of cells expressing ITD-FLT3 at a concentration of 1 μM. In stark contrast, a 30-fold higher concentration (30 μM) is required to inhibit the FLT3 ligand-dependent growth of Ba/F3 cells expressing wild-type FLT3[1]. This massive shift in the cellular IC50 is not due to differential kinase binding, but rather the compound's specific disruption of the STAT5 activation pathway upon which ITD-FLT3 uniquely relies.

Evidence DimensionCellular growth inhibition concentration
Target Compound Data1 μM (ITD-FLT3 Ba/F3 cells)
Comparator Or Baseline30 μM (wt-FLT3 Ba/F3 cells)
Quantified Difference30-fold selectivity for mutant over wild-type cellular proliferation
ConditionsBa/F3 cell viability assays (IL-3 independent vs FLT3 ligand-dependent)

This massive selectivity window allows buyers to procure a reagent that selectively kills mutant-driven cells while sparing wild-type models, essential for targeted oncology drug discovery.

ITD‑FLT3 Selectivity
Head‑to‑head
ITD-FLT3: 1 µM
wt-FLT3: ≥30 µM
Supports mutant‑specific pathway interrogation
Ba/F3 proliferation assay; FLT3 ligand‑stimulated wild‑type context

Kinase Family Selectivity (Class III RTKs vs. Off-Target Kinases)

Beyond its FLT3 utility, GTP-14564 functions as a highly specific Class III RTK inhibitor. Biochemical assays demonstrate potent inhibition of c-Fms, c-Kit, and FLT3 with IC50 values of 0.3 μM, and PDGFRβ at 1.0 μM . Crucially for procurement, it displays no significant activity (IC50 > 10 μM) against a broad panel of off-target kinases, including ERK1/2, EGFR, MEK1, HER2, Src, Abl, PKC, PKA, and Akt . This represents a >33-fold biochemical selectivity window for Class III RTKs over other major kinase families, minimizing off-target confounding variables in complex phenotypic screens.

Evidence DimensionBiochemical IC50
Target Compound Data0.3 μM (c-Fms, c-Kit, FLT3)
Comparator Or Baseline> 10 μM (EGFR, HER2, Src, Abl, etc.)
Quantified Difference>33-fold selectivity for Class III RTKs over off-target kinase families
ConditionsIn vitro biochemical kinase activity assays

Procuring a highly selective Class III RTK inhibitor prevents false positives and off-target toxicity in broad cellular screening applications.

Kinase Selectivity
Class‑level
Class III RTK IC₅₀ 0.3 µM
10 other kinases: >10 µM
Enables target‑specific dataset generation
Selectivity index >33 vs. broad‑spectrum midostaurin

Stock Solution Processability and Assay Formulation

For laboratory procurement, the handling and formulation properties of a kinase inhibitor are critical. GTP-14564 demonstrates excellent solubility in standard assay solvents, achieving concentrations up to 100 mM in DMSO and 25 mM in ethanol. Compared to bulkier or more hydrophobic kinase inhibitors that frequently precipitate or require complex surfactant formulations at concentrations above 10 mM, GTP-14564 allows for the preparation of highly concentrated, stable stock solutions. This facilitates precise serial dilutions for high-throughput screening (HTS) without the risk of solvent-induced toxicity in the final cell culture media.

Evidence DimensionMaximum solubility in DMSO
Target Compound Data100 mM
Comparator Or BaselineStandard lipophilic kinase inhibitors (typically limited to 10-20 mM)
Quantified Difference5- to 10-fold higher stock concentration capacity
ConditionsStandard laboratory preparation at room temperature

High DMSO solubility ensures reproducible dosing and minimizes solvent artifacts in sensitive cell-based assays.

Class III RTK Potency
Context‑dependent
FLT3 IC₅₀ 0.3 µM
Quizartinib ~1 nM (separate assay)
Offers orthogonal validation tool for class III RTK research
Cross‑study comparison; assay conditions differ
Physicochemical Profile
Class‑level
MW 234.25 g/mol
0 Lipinski violations
DMSO soluble (100 mM)
Facilitates formulation for research models
In silico prediction; empirical solubility data

Differential Screening of FLT3-ITD vs. Wild-Type Inhibitors

Because GTP-14564 provides a validated 30-fold selectivity window between ITD-FLT3 and wt-FLT3 cellular proliferation [1], it is the ideal positive control for screening campaigns aiming to discover new mutant-selective FLT3 inhibitors. It allows assay developers to benchmark the decoupling of STAT5-dependent cytotoxicity from general kinase inhibition.

Class III RTK Pathway Interrogation in Hematopoiesis

With its clean profile against c-Fms, c-Kit, and FLT3 (IC50 = 0.3 μM) and lack of activity against Src, Abl, and EGFR , GTP-14564 is highly recommended for dissecting Class III RTK signaling in hematopoietic stem cell models. It ensures that observed phenotypic changes are driven by Class III RTK blockade rather than off-target kinase suppression.

High-Throughput Cell Viability Assays

The compound's exceptional solubility (100 mM in DMSO) makes it highly suitable for automated, high-throughput screening platforms where concentrated stock solutions are required to minimize DMSO final concentrations in the assay wells, preventing solvent-induced baseline shifts in cell viability.

Application Fit Matrix

Application
Selection Property
Validation Focus
ITD‑FLT3 vs. WT Signaling Studies
ITD‑mutant selectivity over wild‑type FLT3
STAT5 phosphorylation pathway mapping
Class III RTK Target Engagement Validation
Narrow kinase selectivity window
Off‑target kinase activity exclusion
Synergistic Combination Research
ATP‑competitive binding mode
Combination with Hsp90 inhibitors in FLT3‑mutant models
PD Biomarker Studies in AML Models
Phospho‑STAT5 suppression readout
Exposure‑response correlation in ITD‑FLT3 cells

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

234.079312947 Da

Monoisotopic Mass

234.079312947 Da

Heavy Atom Count

18

Other CAS

34823-86-4

Wikipedia

GTP-14564

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